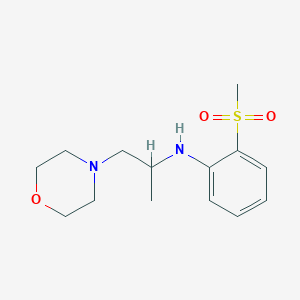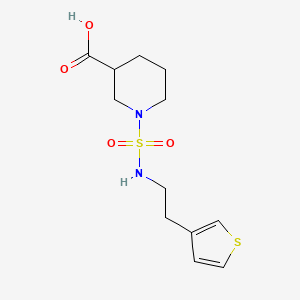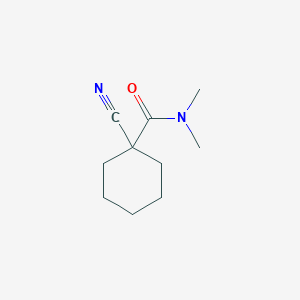
2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline, also known as MSA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound is a small molecule inhibitor of an enzyme called lysine-specific demethylase 1 (LSD1), which has been linked to various diseases such as cancer, neurodegenerative disorders, and inflammation. In
Wirkmechanismus
2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline inhibits LSD1 by binding to its active site, which prevents it from demethylating lysine residues on histone proteins. This results in changes in gene expression, which can lead to cell death in cancer cells or improved cognitive function in neurodegenerative disorders. 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline has been shown to have a high selectivity for LSD1, which minimizes off-target effects.
Biochemical and Physiological Effects:
2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline has been shown to have various biochemical and physiological effects. In cancer cells, 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline has been shown to induce cell death by promoting the expression of pro-apoptotic genes and inhibiting the expression of anti-apoptotic genes. In addition, 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline has been shown to inhibit the migration and invasion of cancer cells. In neurodegenerative disorders, 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline has been shown to improve cognitive function by promoting the expression of genes involved in synaptic plasticity and reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline is its high selectivity for LSD1, which minimizes off-target effects. In addition, 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline has been shown to have good pharmacokinetic properties, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline. One direction is to further explore its potential as a therapeutic agent for cancer and neurodegenerative disorders. This could involve preclinical studies in animal models or clinical trials in humans. Another direction is to optimize the synthesis method to improve the yield and purity of 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline. In addition, further studies could be conducted to explore the biochemical and physiological effects of 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline in different disease models. Finally, the development of new LSD1 inhibitors based on the structure of 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline could lead to the discovery of more potent and selective compounds.
Synthesemethoden
The synthesis of 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group of 2-methylsulfonylaniline with a Boc (tert-butoxycarbonyl) group. This is followed by the reaction of the protected amine with 2-bromo-1-(morpholin-4-yl)propan-1-one, resulting in the formation of the desired compound, 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline. The final step involves the removal of the Boc protecting group using trifluoroacetic acid. The synthesis method has been optimized to produce 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline has been extensively studied for its potential as a therapeutic agent. It has been shown to inhibit LSD1, which is involved in the regulation of gene expression. LSD1 has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammation. 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline has shown promising results in preclinical studies as a potential treatment for these diseases. For example, 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline has been shown to inhibit the growth of cancer cells and induce cell death in various cancer cell lines. In addition, 2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline has been shown to improve cognitive function in a mouse model of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-12(11-16-7-9-19-10-8-16)15-13-5-3-4-6-14(13)20(2,17)18/h3-6,12,15H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFGSBJSPHISJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NC2=CC=CC=C2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3-chloro-4-fluorophenyl)ethyl]-1-thiophen-3-ylpropan-2-amine](/img/structure/B7588109.png)
![6-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588114.png)
![2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile](/img/structure/B7588122.png)


![4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7588149.png)

![Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate](/img/structure/B7588170.png)
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B7588176.png)
![2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7588186.png)
![(3,5-Dimethoxyphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7588190.png)

![3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7588196.png)